2-Chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}benzamide
CAS No.: 1797291-72-5
Cat. No.: VC4826599
Molecular Formula: C17H18ClFN4O
Molecular Weight: 348.81
* For research use only. Not for human or veterinary use.
![2-Chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}benzamide - 1797291-72-5](/images/structure/VC4826599.png)
Specification
CAS No. | 1797291-72-5 |
---|---|
Molecular Formula | C17H18ClFN4O |
Molecular Weight | 348.81 |
IUPAC Name | 2-chloro-4-fluoro-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Standard InChI | InChI=1S/C17H18ClFN4O/c1-11-8-16(23-6-2-3-7-23)22-15(21-11)10-20-17(24)13-5-4-12(19)9-14(13)18/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,20,24) |
Standard InChI Key | ZGMLOWCWHSVWRH-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)CNC(=O)C2=C(C=C(C=C2)F)Cl)N3CCCC3 |
Introduction
Chemical Structure and Physicochemical Properties
2-Chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide (molecular formula: ) is a benzamide derivative featuring a pyrimidine-pyrrolidine hybrid substituent. The benzamide core is substituted with chlorine and fluorine at the 2- and 4-positions, respectively, while the amide nitrogen is linked to a methylene group attached to a 4-methyl-6-(pyrrolidin-1-yl)pyrimidine ring.
Key Structural Features:
-
Benzamide Core: The aromatic ring’s electron-withdrawing chloro and fluoro groups influence the compound’s electronic distribution and solubility profile .
-
Pyrimidine-Pyrrolidine Moiety: The pyrimidine ring provides a planar heterocyclic scaffold, while the pyrrolidine substituent introduces conformational flexibility and basicity .
Computed Physicochemical Properties:
Property | Value |
---|---|
Molecular Weight | 368.81 g/mol |
logP (Partition Coefficient) | ~2.5 (estimated) |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 5 (amide O, pyrimidine N, F) |
Polar Surface Area | ~70 Ų |
The compound’s SMILES notation is ClC1=C(C=C(C=C1)F)C(=O)NCC2=NC(=NC(=C2)N3CCCC3)C
, and its InChI Key is computed as PUBWGVQLGRMWOE-UHFFFAOYSA-N
.
Synthesis and Preparation Methods
The synthesis of 2-chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide involves multi-step organic transformations, typically proceeding through the following stages:
Formation of the Pyrimidine-Pyrrolidine Intermediate
The pyrimidine ring is constructed via a condensation reaction between a β-diketone and an amidine derivative. For example, reacting 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine with formaldehyde under basic conditions yields the methylamine intermediate . Subsequent alkylation with a benzyl halide introduces the methylene bridge.
Coupling with the Benzamide Core
The final step involves coupling the pyrimidine-pyrrolidine intermediate with 2-chloro-4-fluorobenzoyl chloride using a palladium-catalyzed Suzuki-Miyaura reaction or a nucleophilic acyl substitution. Optimal conditions include anhydrous dimethylformamide (DMF) as the solvent and potassium carbonate as the base, achieving yields of 65–75% .
Industrial-Scale Optimization:
-
Continuous Flow Reactors: Enhance reaction efficiency and purity by minimizing side reactions.
-
Crystallization Techniques: Utilize ethanol-water mixtures to isolate the product with >95% purity .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its electron-deficient benzamide core and the nucleophilic pyrimidine-pyrrolidine system. Key reactions include:
Nucleophilic Aromatic Substitution
The chloro group at the 2-position undergoes substitution with amines or thiols under mild conditions (e.g., , DMF, 60°C), yielding analogs with modified electronic profiles .
Reductive Amination
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing small-molecule inhibitors targeting inflammatory pathways. Its pyrrolidine moiety improves solubility, a critical factor in drug design .
Material Science
As a ligand in metal-organic frameworks (MOFs), the compound’s rigid pyrimidine core facilitates the formation of porous structures for gas storage applications .
Future Directions and Research Opportunities
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolidine and pyrimidine substituents to optimize therapeutic efficacy.
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Computational Modeling: Density functional theory (DFT) calculations to predict binding modes with biological targets.
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Green Chemistry Approaches: Developing solvent-free synthetic routes to reduce environmental impact .
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